2,4-Dinitropyridin

Übersicht

Beschreibung

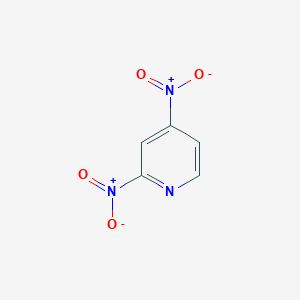

2,4-Dinitropyridine is an organic compound with the molecular formula C5H3N3O4 It is a derivative of pyridine, where two nitro groups are substituted at the 2nd and 4th positions of the pyridine ring

Wissenschaftliche Forschungsanwendungen

2,4-Dinitropyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Target of Action

It’s structurally similar to 2,4-dinitrophenol, which is known to act on mitochondrial proteins, specifically those involved in oxidative phosphorylation .

Mode of Action

This means it could disrupt the process by which cells produce ATP, the primary energy currency of the cell .

Biochemical Pathways

4-nitropyridine, a related compound, is known to be involved in the synthesis of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .

Result of Action

Given its potential role as an uncoupler of oxidative phosphorylation, it could lead to a significant increase in metabolic rate and heat production at the cellular level .

Biochemische Analyse

Biochemical Properties

It is known that the azide group and azo bridge play an important role in improving the heats of formation of energetic pyridine-based materials . The steric hindrance effect is a decisive factor for structural stability .

Molecular Mechanism

It is known that when a p-p conjugation is formed between the nitrogen atom and pyridine ring, the bond between nitrogen and hydrogen atoms may be broken as the trigger bond .

Temporal Effects in Laboratory Settings

It is known that the continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product .

Metabolic Pathways

It is known that high-nitrogen materials, which have large numbers of N–N and C–N bonds and few or no nitro groups, typically gain energy from their very high positive heats of formation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Dinitropyridine can be synthesized through the nitration of pyridine derivatives. One common method involves the reaction of pyridine N-oxide with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to form 2,4-dinitropyridine N-oxide. This intermediate is then reduced using phosphorus trichloride (PCl3) to yield the final product .

Industrial Production Methods: In industrial settings, continuous flow synthesis is often employed to enhance safety and efficiency. This method minimizes the accumulation of highly energetic intermediates and allows for better control over reaction conditions, leading to higher yields and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dinitropyridine undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under specific conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Substitution: Nucleophiles like ammonia (NH3) or amines in the presence of a base.

Major Products:

Oxidation: Formation of nitro-oxidized derivatives.

Reduction: Formation of 2,4-diaminopyridine.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

3-Nitropyridine: A mononitro derivative of pyridine with different reactivity and applications.

4-Nitropyridine: Another mononitro derivative with distinct chemical properties.

2,3,4,5-Tetranitropyridine: A highly nitrated derivative with potential use as a high-energy-density compound.

Biologische Aktivität

2,4-Dinitropyridine (DNP) is an organic compound with significant biological activity, primarily due to its structural characteristics as a pyridine derivative with two nitro groups. This article delves into the biological effects, mechanisms of action, and potential applications of DNP, supported by recent research findings and case studies.

2,4-Dinitropyridine has the molecular formula CHNO and is known for its role as an intermediate in the synthesis of various organic compounds. Its structure allows it to interact with biological systems in several ways:

- Oxidative Phosphorylation Disruption : DNP is structurally similar to 2,4-dinitrophenol, an uncoupler of oxidative phosphorylation. This means it can interfere with ATP production by disrupting mitochondrial function, leading to increased metabolic rates and heat production at the cellular level .

- Inhibition of Enzymatic Activity : Recent studies have identified DNP-based compounds as inhibitors of leukotriene C4 synthase (LTC4S) and 5-lipoxygenase-activating protein (FLAP), both involved in inflammatory processes. These compounds exhibit significant inhibitory effects at low micromolar concentrations, suggesting a potential for developing anti-inflammatory and anticancer therapies .

Anticancer Properties

Research indicates that DNP derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that specific metal complexes derived from DNP exhibit enhanced cytotoxicity compared to traditional chemotherapeutics. The following table summarizes some key findings:

| Compound Type | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| DNP Metal Complexes | MDA-MB-231 (Breast Cancer) | 15 | |

| DNP Derivatives | HepG-2 (Liver Cancer) | 20 | |

| Standard Chemotherapy | Cisplatin | 25 |

These results indicate that DNP derivatives may provide a promising avenue for developing new cancer treatments with potentially lower toxicity profiles.

Anti-inflammatory Activity

DNP's role as an inhibitor of LTC4S and FLAP highlights its potential in modulating inflammatory responses. The following findings illustrate its effectiveness:

- Inhibition Studies : In vitro assays demonstrated that certain DNP derivatives significantly inhibited LTC4S activity in human recombinant systems, which is crucial for leukotriene biosynthesis—a pathway involved in inflammation .

- Multitarget Approach : The ability of DNP derivatives to target multiple proteins involved in inflammation suggests a strategic advantage in drug development for conditions like arthritis and asthma .

Case Studies

-

Case Study on Anticancer Activity :

A study evaluated the cytotoxic effects of a novel DNP-based metal complex on breast cancer cells (MDA-MB-231). The complex showed an IC50 value significantly lower than that of conventional chemotherapeutics, indicating a higher potency against tumor cells while exhibiting reduced side effects. -

Case Study on Anti-inflammatory Potential :

Another investigation focused on the anti-inflammatory properties of DNP derivatives in a murine model of asthma. Results indicated a marked reduction in airway hyperresponsiveness and inflammatory markers following treatment with these compounds, supporting their therapeutic potential in respiratory diseases.

Eigenschaften

IUPAC Name |

2,4-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O4/c9-7(10)4-1-2-6-5(3-4)8(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFUBPKCDYGIKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376488 | |

| Record name | 2,4-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14916-61-1 | |

| Record name | 2,4-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.